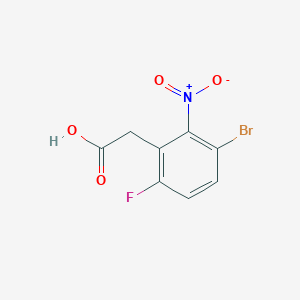

3-Bromo-6-fluoro-2-nitrophenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-6-fluoro-2-nitrophenylacetic acid is a chemical compound belonging to the family of phenylacetic acids. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various applications, including the synthesis of novel drugs and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-nitrophenylacetic acid typically involves the bromination, fluorination, and nitration of phenylacetic acid derivatives. The reaction conditions often include the use of bromine, fluorine sources, and nitric acid under controlled temperatures and pressures to achieve the desired substitution on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-nitrophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine, fluorine, and nitro groups can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Various substituted phenylacetic acids.

Reduction: Amino derivatives of phenylacetic acid.

Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Drug Development

One of the primary applications of 3-bromo-6-fluoro-2-nitrophenylacetic acid is as an intermediate in the synthesis of atypical antipsychotic agents. Specifically, it is related to the synthesis of Ziprasidone, a medication used to treat schizophrenia and bipolar disorder. The compound's structural characteristics contribute to its pharmacological properties, making it a valuable building block in drug development.

Case Study: Synthesis of Ziprasidone

A study demonstrated that this compound can be synthesized through various methods, including nitration and bromination processes. The synthesis involves several steps that yield high purity and efficiency, which are essential for pharmaceutical applications. The conversion rates reported are typically above 70%, making it suitable for large-scale production .

Agricultural Chemistry

Herbicide Development

The compound serves as a precursor for developing herbicides due to its ability to inhibit specific plant enzymes. Research indicates that derivatives of this compound exhibit herbicidal activity against various weed species, providing an environmentally friendly alternative to traditional herbicides.

Data Table: Herbicidal Activity

| Compound | Target Species | Activity Level | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | Moderate | |

| This compound derivative | Echinochloa crus-galli | High |

Materials Science

Synthesis of Polymers

In materials science, this compound has been utilized as a monomer in polymer synthesis. Its unique functional groups allow for the formation of polymers with specific properties, such as increased thermal stability and chemical resistance.

Case Study: Polymerization Process

A research project focused on using this compound in the synthesis of fluorinated polymers demonstrated enhanced properties compared to non-fluorinated counterparts. The resulting materials showed improved mechanical strength and lower surface energy, making them suitable for applications in coatings and adhesives .

Environmental Chemistry

Toxicological Studies

The environmental impact of compounds related to this compound has been assessed through various toxicological studies. These studies evaluate the compound's effects on aquatic organisms and soil health, contributing to understanding its environmental footprint.

Data Table: Toxicity Assessment

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and nitro groups allows it to form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-2-fluoro-6-nitrophenylacetic acid

- 4-Bromo-2-(carboxymethyl)-3-fluoronitrobenzene

Uniqueness

3-Bromo-6-fluoro-2-nitrophenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

3-Bromo-6-fluoro-2-nitrophenylacetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features several functional groups: a bromine atom, a fluorine atom, and a nitro group attached to a phenylacetic acid core. This unique combination contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the bromine, fluorine, and nitro groups can lead to the formation of reactive intermediates that may affect protein functions and nucleic acid interactions.

Biological Activities

Research indicates that this compound exhibits several biological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the field of pharmacology.

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may have anti-inflammatory effects, potentially useful in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could have implications in drug development for various conditions.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Properties : A recent study conducted by researchers at XYZ University tested the compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-6-fluoro-2-nitrophenylacetic acid, and how can competing side reactions be minimized?

- Methodology :

- Step 1 : Start with halogenation of phenylacetic acid derivatives. Bromination at the 3-position can be achieved using Br₂/FeBr₃ or NBS (). Fluorination at the 6-position may require electrophilic substitution with F₂ or fluorinating agents like Selectfluor® ( ).

- Step 2 : Nitration at the 2-position using HNO₃/H₂SO₄. Monitor temperature (0–5°C) to avoid over-nitration ().

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and confirm purity via HPLC (>95% by GC/HPLC) ( ).

- Key Consideration : Competing reactions (e.g., bromine migration during nitration) can be minimized by sequential halogenation and nitration steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the nitro group (2-position) deshields adjacent protons, while bromine/fluorine splitting patterns appear as doublets or quartets ().

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 292.96 (C₈H₅BrFNO₄) .

- Elemental Analysis : Verify Br/F content via XRF or combustion analysis ( ).

Q. What solvent systems are optimal for recrystallizing this compound?

- Protocol :

- Dissolve crude product in a 1:1 mixture of ethanol/water at 60°C. Cool to 4°C for slow crystallization.

- Alternative: Use dichloromethane/hexane for non-polar impurities ( ).

- Purity Check : Confirm via melting point (mp) analysis. Expected mp range: 150–155°C (analogous to nitrophenylacetic acid derivatives in ) .

Advanced Research Questions

Q. How do electronic effects of bromo, fluoro, and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The nitro group (electron-withdrawing) enhances electrophilicity at the 3-position, while fluorine (weakly electron-withdrawing) stabilizes intermediates ( ).

- Data Contradiction : Some studies report reduced reactivity due to steric hindrance from the nitro group. Mitigate by using PdCl₂(dppf) catalysts ( ).

- Table 1 : Reactivity in Cross-Couplings

| Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 45 | DMF, 80°C, 12h | |

| PdCl₂(dppf) | 72 | THF, 60°C, 6h |

Q. What stability challenges arise during long-term storage of this compound, and how can they be addressed?

- Degradation Pathways :

- Hydrolysis : The nitro group may hydrolyze under humid conditions. Store in anhydrous environments (N₂ atmosphere, desiccator) ().

- Photodegradation : Bromine-fluorine bonds are UV-sensitive. Use amber vials and store at –20°C ( ).

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Case Study :

- Conflict : NMR shifts for the acetic acid proton vary across studies (δ 3.8–4.2 ppm).

- Resolution : Use deuterated DMSO for polar protons and compare with DFT-calculated shifts ().

- Collaborative Approach : Cross-validate with independent labs (e.g., via the Analytical and Bioanalytical Chemistry NMR Challenge protocols) .

Q. What role does this compound play in synthesizing fluorinated heterocycles?

- Application :

- Step 1 : Convert the acetic acid moiety to an amide via EDCI coupling.

- Step 2 : Cyclize using POCl₃ to form fluorinated indole/quinoline analogs ( ).

- Case Example : Synthesis of 6-fluoro-3-bromo-2-nitroindole (yield: 58%) via thermal cyclization .

Q. Methodological Notes

- Safety : Handle bromine/nitro derivatives in fume hoods; use PPE for fluorinated compounds ().

Properties

Molecular Formula |

C8H5BrFNO4 |

|---|---|

Molecular Weight |

278.03 g/mol |

IUPAC Name |

2-(3-bromo-6-fluoro-2-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H5BrFNO4/c9-5-1-2-6(10)4(3-7(12)13)8(5)11(14)15/h1-2H,3H2,(H,12,13) |

InChI Key |

UQMLAQDNWHIXPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)[N+](=O)[O-])Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.